1-(2-Chloropyridin-4-yl)ethanamine
CAS No.: 1060811-99-5
Cat. No.: VC3002816
Molecular Formula: C7H9ClN2
Molecular Weight: 156.61 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1060811-99-5 |
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Molecular Formula | C7H9ClN2 |
Molecular Weight | 156.61 g/mol |
IUPAC Name | 1-(2-chloropyridin-4-yl)ethanamine |
Standard InChI | InChI=1S/C7H9ClN2/c1-5(9)6-2-3-10-7(8)4-6/h2-5H,9H2,1H3 |
Standard InChI Key | QVYJLHKUZZRYEH-UHFFFAOYSA-N |
SMILES | CC(C1=CC(=NC=C1)Cl)N |
Canonical SMILES | CC(C1=CC(=NC=C1)Cl)N |
Chemical Structure and Properties
1-(2-Chloropyridin-4-yl)ethanamine exists as a free base with the molecular formula C₇H₉ClN₂ and a molecular weight of 156.61 g/mol. The compound features a pyridine ring with a chlorine atom at the 2-position and an ethanamine group at the 4-position. This structural arrangement contributes to its chemical reactivity and potential therapeutic applications.
Structural Identifiers
The compound can be identified through several standard chemical notations as summarized in the table below:
Identifier Type | Value |
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IUPAC Name | 1-(2-chloropyridin-4-yl)ethanamine |
Molecular Formula | C₇H₉ClN₂ |
Molecular Weight | 156.61 g/mol |
CAS Number | 1060811-99-5 |
PubChem CID | 46835230 |
InChI | InChI=1S/C7H9ClN2/c1-5(9)6-2-3-10-7(8)4-6/h2-5H,9H2,1H3 |
SMILES | CC(C1=CC(=NC=C1)Cl)N |
Table 1: Key structural identifiers for 1-(2-Chloropyridin-4-yl)ethanamine
Enantiomeric Forms
1-(2-Chloropyridin-4-yl)ethanamine contains a chiral center at the carbon atom connected to the amine group, resulting in two enantiomers:
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(R)-1-(2-Chloropyridin-4-yl)ethanamine - The right-handed enantiomer with specific optical rotation
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(S)-1-(2-Chloropyridin-4-yl)ethanamine - The left-handed enantiomer
These enantiomers may exhibit different biological activities and pharmacological properties, which is particularly relevant for pharmaceutical applications where enantiopurity can significantly impact therapeutic efficacy.
Salt Forms
The compound can exist in various salt forms, most notably as the dihydrochloride salt with the molecular formula C₇H₉ClN₂·2HCl (C₇H₁₁Cl₃N₂) and a molecular weight of 229.5 g/mol . Salt formation improves solubility and stability characteristics, making these forms particularly useful for pharmaceutical formulations.
Synthesis Methods
The synthesis of 1-(2-Chloropyridin-4-yl)ethanamine typically follows established organic chemistry procedures targeting the formation of the carbon-nitrogen bond.
Standard Synthetic Route
The most common synthesis pathway involves the reaction of 2-chloropyridine-4-carbaldehyde with ammonia or an appropriate amine source in the presence of a reducing agent. This reductive amination process forms the essential carbon-nitrogen bond while maintaining the chloropyridine structure.
Synthesis Steps
A typical synthesis procedure may involve the following stages:
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Preparation of 2-chloropyridine-4-carbaldehyde from appropriate precursors
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Reductive amination with ammonia or primary amines
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Reduction of the resulting imine intermediate
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Isolation and purification of the target compound
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Optional salt formation (e.g., treatment with HCl to form the hydrochloride or dihydrochloride salt)
Enantioselective Synthesis
For applications requiring enantiomerically pure compounds, stereoselective synthetic routes may be employed. These typically utilize:
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Chiral auxiliaries to direct the stereoselective formation of the carbon-nitrogen bond
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Enzymatic resolution of racemic mixtures
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Asymmetric catalysis during key synthetic steps
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Chromatographic separation of enantiomers
Applications
1-(2-Chloropyridin-4-yl)ethanamine demonstrates versatility across multiple applications due to its unique structural features.
Pharmaceutical Applications
The compound serves as a valuable intermediate in pharmaceutical synthesis, contributing to the development of various bioactive molecules. The chloropyridine moiety allows for further functionalization through various coupling reactions, making it a versatile building block.
Chemical Research
In organic synthesis, 1-(2-Chloropyridin-4-yl)ethanamine functions as:
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A scaffold for constructing more complex molecules
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A substrate for studying reaction mechanisms
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A precursor in the synthesis of heterocyclic compounds
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A model compound for investigating structure-activity relationships
Agrochemical Development
The structural features of 1-(2-Chloropyridin-4-yl)ethanamine make it relevant for agrochemical applications, potentially contributing to the development of:
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Plant growth regulators
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Crop protection agents
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Selective herbicides or pesticides
Chemical Reactivity
The reactivity profile of 1-(2-Chloropyridin-4-yl)ethanamine is dictated by its functional groups, enabling diverse chemical transformations.
Amine Group Reactivity
The primary amine functionality participates in numerous reactions:
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Acylation to form amides
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Alkylation to form secondary or tertiary amines
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Reductive amination with carbonyls
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Condensation reactions with carbonyls to form imines or Schiff bases
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Nucleophilic addition to electrophiles
Pyridine Ring Reactivity
The chloropyridine moiety offers additional reactivity:
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Nucleophilic aromatic substitution at the chlorine position
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Metal-catalyzed cross-coupling reactions (Suzuki, Negishi, Stille)
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Directed metallation for regioselective functionalization
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Electrophilic aromatic substitution under forcing conditions
Related Compounds
The compound is structurally related to 1-(2-Chloropyridin-4-yl)ethanone (CAS: 23794-15-2), which may serve as a precursor in its synthesis . This ketone features similar structural elements but contains a carbonyl group instead of the amine functionality.
Property | 1-(2-Chloropyridin-4-yl)ethanone | 1-(2-Chloropyridin-4-yl)ethanamine |
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Molecular Formula | C₇H₆ClNO | C₇H₉ClN₂ |
Molecular Weight | 155.58 g/mol | 156.61 g/mol |
Melting Point | 36.5°C | Not available |
Boiling Point | 270.2±25.0°C at 760 mmHg | Not available |
Density | 1.2±0.1 g/cm³ | Not available |
Functional Group | Ketone | Amine |
Table 2: Comparison of 1-(2-Chloropyridin-4-yl)ethanone and 1-(2-Chloropyridin-4-yl)ethanamine
Research Developments
Current research on 1-(2-Chloropyridin-4-yl)ethanamine focuses on expanding its applications and understanding its structure-activity relationships.
Pharmaceutical Research
The compound's utility in pharmaceutical development stems from its potential to interact with biological targets. Researchers have explored:
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Modifications to enhance binding affinity to specific receptors
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Structure-activity relationships to optimize therapeutic properties
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Incorporation into more complex drug candidates
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Development of enantioselective synthesis methods for pharmaceutical-grade production
Synthetic Methodology Research
Advances in synthetic approaches to 1-(2-Chloropyridin-4-yl)ethanamine include:
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Flow chemistry techniques for continuous production
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Green chemistry approaches to reduce environmental impact
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Catalytic methods to improve efficiency and stereoselectivity
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Novel purification strategies to enhance product quality
Future Directions
The continued study of 1-(2-Chloropyridin-4-yl)ethanamine presents several promising avenues for future research:
Medicinal Chemistry Applications
Future investigations may explore:
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Development of targeted therapeutics based on 1-(2-Chloropyridin-4-yl)ethanamine scaffolds
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Exploration of structure-activity relationships to enhance potency and selectivity
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Investigation of novel biological targets for derivatives of the compound
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Computational studies to predict and optimize binding interactions
Synthetic Innovations
Emerging synthetic approaches may include:
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Enzymatic or biocatalytic methods for stereoselective synthesis
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Automated synthesis platforms for rapid analog generation
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Sustainable chemistry approaches for large-scale production
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Novel functionalization strategies to access previously unexplored derivatives
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